1,1,1-Trifluoroheptan-2-one

CAS No.: 453-41-8

Cat. No.: VC17222954

Molecular Formula: C7H11F3O

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 453-41-8 |

|---|---|

| Molecular Formula | C7H11F3O |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 1,1,1-trifluoroheptan-2-one |

| Standard InChI | InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-5H2,1H3 |

| Standard InChI Key | IEERMGHTUVPIFB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

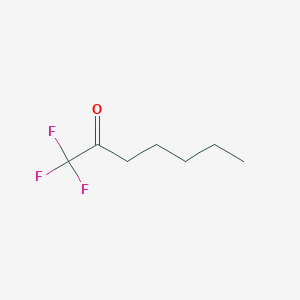

1,1,1-Trifluoroheptan-2-one is defined by the IUPAC name 1,1,1-trifluoroheptan-2-one and possesses the molecular formula C₇H₁₁F₃O, with a molar mass of 168.16 g/mol . Its structure features a ketone group at the second carbon and a trifluoromethyl group (-CF₃) at the first position (Figure 1).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁F₃O | |

| Molar Mass | 168.16 g/mol | |

| SMILES | CCCCCC(=O)C(F)(F)F | |

| InChIKey | OYIOJJUJKLHWGM-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of 1,1,1-trifluoroheptan-2-one and its derivatives often involves trifluoromethylation strategies or oxidation of precursor alcohols.

Trifluoromethylation Approaches

A common method for introducing the -CF₃ group employs Ruppert’s reagent (trifluoromethyltrimethylsilane, TMSCF₃). For example, aldehydes can undergo nucleophilic trifluoromethylation in the presence of tetra--butylammonium fluoride (TBAF), yielding trifluoromethyl carbinols, which are subsequently oxidized to ketones using Dess-Martin periodinane (DMP) .

Example Pathway:

-

Aldehyde Preparation: Oxidative cleavage of alkenes (e.g., 7-phenylhept-1-ene) using RuCl₃/NaIO₄ yields carboxylic acids or aldehydes .

-

Trifluoromethylation: Reaction of the aldehyde with TMSCF₃/TBAF forms a trifluoromethyl carbinol .

-

Oxidation: Dess-Martin periodinane oxidizes the carbinol to the corresponding trifluoromethyl ketone .

Derivative Synthesis

-

7-Bromo-1,1,1-trifluoroheptan-2-one: Synthesized via bromination of alcohol intermediates using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), followed by oxidation.

-

1,1,1-Trifluoro-7-phenyl-heptan-2-one: Prepared by alkylation of 1,3-diaminopropane with aryl halides and subsequent Boc protection .

Physicochemical Properties

Limited experimental data are available for 1,1,1-trifluoroheptan-2-one, but its derivatives provide insights:

Stability and Reactivity

The electron-withdrawing -CF₃ group enhances the ketone’s electrophilicity, making it reactive toward nucleophiles. This property is exploited in Mannich reactions and Grignard additions for constructing complex fluorinated molecules .

Spectral Characteristics

While specific spectral data (e.g., NMR, IR) for 1,1,1-trifluoroheptan-2-one are unreported in the literature, analogous compounds exhibit:

Applications in Organic and Medicinal Chemistry

Intermediate in Drug Discovery

Trifluoromethyl ketones are pivotal in developing enzyme inhibitors. For instance, they act as transition-state analogs for serine proteases and acetyltransferases, modulating polyamine metabolism .

Material Science

The -CF₃ group’s hydrophobicity and chemical stability make these ketones valuable in synthesizing fluorinated polymers and surfactants .

Derivatives and Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume